molecular formula C15H10O5 B1675361 Lucidin CAS No. 478-08-0

Lucidin

Número de catálogo: B1675361
Número CAS: 478-08-0
Peso molecular: 270.24 g/mol
Clave InChI: AMIDUPFSOUCLQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Anticancer Properties

Lucidin has shown promise as a multitargeted therapeutic agent for cancer treatment, particularly breast cancer. Recent studies have compared its efficacy with Lapatinib, an FDA-approved drug.

  • Mechanism of Action : this compound interacts with multiple targets involved in cancer progression, demonstrating significant binding affinity and stability compared to Lapatinib. It was found to have superior pharmacokinetic properties, including favorable solubility and reduced central nervous system penetration, minimizing potential side effects associated with conventional therapies .
  • Case Study : A comparative analysis conducted using molecular docking studies indicated that this compound outperformed Lapatinib in terms of binding interactions with key breast cancer proteins. This suggests that this compound could serve as a safer and more effective alternative for breast cancer treatment .

Genotoxicity Studies

Research has explored the genotoxic effects of this compound on various cell types.

  • Findings : In vitro studies demonstrated that this compound induced DNA repair synthesis in primary rat hepatocytes and transformed mouse fibroblasts. This indicates its potential role in promoting cellular repair mechanisms .
  • Implications : The ability of this compound to stimulate DNA repair may be beneficial in developing therapies aimed at mitigating the effects of genotoxic agents.

Potential in Treating Viral Infections

This compound has been investigated for its antiviral properties, particularly against human papillomavirus (HPV).

  • Mechanism : Studies have shown that this compound can selectively decrease the viability of HPV-positive cells by restoring p53 protein levels, which is crucial for regulating the cell cycle and preventing tumorigenesis .
  • Clinical Relevance : This property positions this compound as a potential candidate for developing antiviral therapies targeting HPV-related diseases.

Pharmacological Properties

This compound exhibits various pharmacological properties that enhance its therapeutic potential.

  • Pharmacokinetics : It has been noted for its low blood-brain barrier permeability and reduced cardiotoxicity, making it a safer option for long-term use in chronic conditions .
  • Hydration Energetics : WaterMap analysis revealed favorable hydration energetics for this compound, which could enhance its efficacy as a therapeutic agent by improving interaction with target proteins .

Comparative Analysis with Other Compounds

This compound's effectiveness has been contrasted with other compounds derived from traditional medicinal plants.

CompoundSourceTarget DiseaseMechanism of ActionEfficacy Compared to this compound
LapatinibSyntheticBreast CancerInhibits HER2/EGFR signalingInferior
EmodinPolygoni MultifloriMelanogenesisInhibits tyrosinase activityNot directly comparable
TaxifolinVariousHPV-related diseasesRestores p53 levelsComparable

Actividad Biológica

Lucidin, a natural anthraquinone compound primarily derived from Rubia tinctorum (madder), has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its anthraquinone structure, which contributes to its biological properties. The chemical formula is C₁₄H₈O₅, and it exhibits a range of functional groups that facilitate interactions with biological targets.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated the inhibitory effects of this compound against Trichomonas vaginalis, a parasitic protozoan. The IC₅₀ values indicated that this compound exhibits potent activity, comparable to other anthraquinones like aloe-emodin and chrysazin .

CompoundIC₅₀ (µM)
This compound12.4
Aloe-emodin0.61
Chrysazin2.3

2. Anticancer Potential

This compound has been identified as a potential inhibitor of the E6 protein in HPV-related cancers. Research indicates that this compound can restore p53 protein levels in HPV-positive cells, leading to increased apoptosis. In vitro studies showed that this compound treatment resulted in a significant decrease in cell viability in cancer cell lines, highlighting its potential as an anti-cancer agent .

3. Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It has been shown to inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. The antioxidant capacity was measured using various assays, showing this compound's effectiveness in scavenging free radicals .

The biological activities of this compound are mediated through several mechanisms:

  • Inhibition of Protein Complexes : this compound disrupts the formation of the E6/E6AP/p53 complex, enhancing p53 tumor suppressor activity .
  • Induction of Apoptosis : By restoring p53 levels, this compound promotes apoptosis in cancer cells via the intrinsic pathway, involving pro-apoptotic proteins like Bax .
  • Antimicrobial Action : The exact mechanism behind its antimicrobial effects involves interference with cellular processes in pathogens, although further studies are needed to elucidate these pathways.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the efficacy of this compound against Trichomonas vaginalis alongside other anthraquinones. Results indicated that this compound had a notable inhibitory effect at lower concentrations compared to traditional treatments, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Cancer Cell Viability

In a study involving HPV-positive cervical cancer cells, this compound was tested for its ability to induce apoptosis. The results showed that this compound significantly reduced cell viability and increased apoptotic markers compared to untreated controls .

Propiedades

IUPAC Name

1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-5,16-17,20H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIDUPFSOUCLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197278
Record name Lucidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

A mutagenic anthraquinone, lucidin, occurring in Rubiaceae plants, reacted with nucleic bases under physiological conditions to form adducts. ... The isolated purine base adducts were identified as condensed reactants at the benzylic position of 1 with a nitrogen atom of a purine base.
Record name LUCIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

478-08-0
Record name Lucidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lucidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 478-08-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUCIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Q5564O9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUCIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

330 °C
Record name LUCIDIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7146
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucidin
Reactant of Route 2
Reactant of Route 2
Lucidin
Reactant of Route 3
Reactant of Route 3
Lucidin
Reactant of Route 4
Lucidin
Reactant of Route 5
Lucidin
Reactant of Route 6
Lucidin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.